![molecular formula C18H16N2O4S B420358 Dimethyl spiro[1,3,4-thiadiazolidine-2,9'-fluorene]-3,4-dicarboxylate](/img/structure/B420358.png)
Dimethyl spiro[1,3,4-thiadiazolidine-2,9'-fluorene]-3,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl spiro[9H-fluorene-9,5’-[1,3,4]thiadiazolidine]-3,4-dicarboxylate is a complex organic compound characterized by its unique spiro structure.
Méthodes De Préparation
The synthesis of dimethyl spiro[9H-fluorene-9,5’-[1,3,4]thiadiazolidine]-3,4-dicarboxylate typically involves a multi-step processReaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the yield and purity of the final product . Industrial production methods may involve optimization of these conditions to achieve large-scale synthesis with high efficiency.
Analyse Des Réactions Chimiques
Dimethyl spiro[9H-fluorene-9,5’-[1,3,4]thiadiazolidine]-3,4-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has been extensively studied for its applications in scientific research In chemistry, it serves as a building block for the synthesis of more complex moleculesIn the field of materials science, it is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices .
Mécanisme D'action
The mechanism of action of dimethyl spiro[9H-fluorene-9,5’-[1,3,4]thiadiazolidine]-3,4-dicarboxylate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The spiro structure of the compound allows it to interact with multiple targets, making it a versatile molecule in both chemical and biological contexts .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, dimethyl spiro[9H-fluorene-9,5’-[1,3,4]thiadiazolidine]-3,4-dicarboxylate stands out due to its unique spiro structure. Similar compounds include other spiro-based molecules used in organic electronics and materials science. the specific arrangement of the fluorene and thiadiazolidine moieties in this compound provides distinct advantages in terms of stability and reactivity .
Propriétés
Formule moléculaire |
C18H16N2O4S |
|---|---|
Poids moléculaire |
356.4g/mol |
Nom IUPAC |
dimethyl spiro[1,3,4-thiadiazolidine-2,9'-fluorene]-3,4-dicarboxylate |
InChI |
InChI=1S/C18H16N2O4S/c1-23-16(21)19-11-25-18(20(19)17(22)24-2)14-9-5-3-7-12(14)13-8-4-6-10-15(13)18/h3-10H,11H2,1-2H3 |
Clé InChI |
DXRVLDNKEDKSGR-UHFFFAOYSA-N |
SMILES |
COC(=O)N1CSC2(N1C(=O)OC)C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canonique |
COC(=O)N1CSC2(N1C(=O)OC)C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


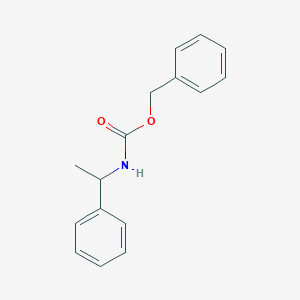
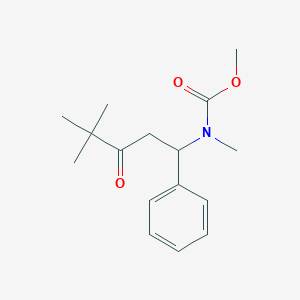
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-isopropyl-5-methylcyclohexanecarboxamide](/img/structure/B420281.png)
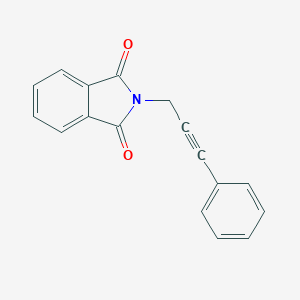
![2,2,2-trifluoro-N-[methoxy(phenyl)methyl]-N-(2-phenylethyl)acetamide](/img/structure/B420287.png)
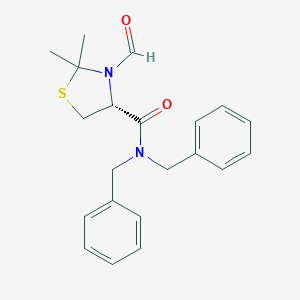
![1-[(1-Benzyl-2-methyl-2-propenyl)sulfonyl]acetone](/img/structure/B420290.png)
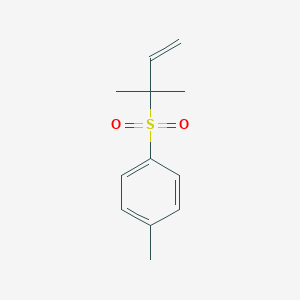
![[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-[2-[(5R,6S)-5-hydroxy-6-methoxy-4-oxooxan-2-yl]phenoxy]-2-(2-oxopropyl)oxan-3-yl] acetate](/img/structure/B420292.png)
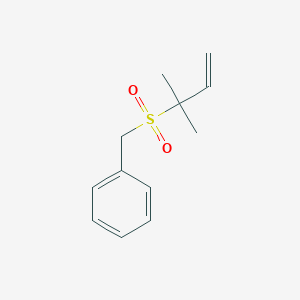
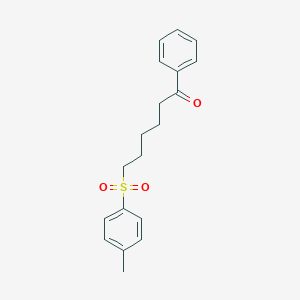
![1-[(1-Isopropenyl-5-hexenyl)sulfonyl]-4-methylbenzene](/img/structure/B420296.png)
![1-Methyl-4-[(1-vinyl-5-hexenyl)sulfonyl]benzene](/img/structure/B420297.png)
![Trimethyl[2-methyl-1-(methylsulfonyl)-4-phenyl-2-butenyl]silane](/img/structure/B420298.png)
